

Optimizing "5-Undecynoic acid, 4-oxo-" dosage and administration

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

Cat. No.: B15460689

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Technical Support Center: 5-Undecynoic acid, 4-oxo-

Disclaimer: "5-Undecynoic acid, 4-oxo-" is a compound for which there is limited publicly available research data. The following technical support guide, including protocols and dosage information, is a hypothetical example based on the characteristics of similar 4-oxo fatty acids. This information should be used as a template and a guide for experimental design, not as a definitive protocol. All experiments should be optimized by the end-user.

Frequently Asked Questions (FAQs)

1. How should I dissolve "5-Undecynoic acid, 4-oxo-" for in vitro experiments?

"5-Undecynoic acid, 4-oxo-" is a hydrophobic molecule and may be challenging to dissolve in aqueous buffers. We recommend creating a stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

2. What is the recommended storage condition for this compound?

For long-term storage, "5-Undecynoic acid, 4-oxo-" should be stored as a solid at -20°C or below. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.

3. Is "**5-Undecynoic acid, 4-oxo-**" stable in aqueous solutions?

The stability of "**5-Undecynoic acid, 4-oxo-**" in aqueous solutions has not been extensively characterized. Due to the presence of the keto group, it may be susceptible to degradation over time, especially at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous buffers from your organic stock solution immediately before each experiment.

4. What are the known or predicted biological targets of "**5-Undecynoic acid, 4-oxo-**"?

While specific targets are not yet fully elucidated, compounds with a 4-oxo fatty acid structure have been investigated for their role in various biological pathways.^{[1][2]} Based on its structure, "**5-Undecynoic acid, 4-oxo-**" is hypothesized to be an inhibitor of fatty acid metabolism, potentially targeting enzymes such as fatty acid synthase (FASN) or other enzymes involved in lipid signaling.

5. Are there any known off-target effects?

As with any small molecule inhibitor, off-target effects are possible. Researchers should include appropriate controls in their experiments to validate the specificity of the observed effects. This may include using inactive structural analogs of the compound if available, or performing rescue experiments by adding downstream products of the inhibited pathway.

Quantitative Data Summary

The following table summarizes the hypothetical physicochemical properties of "**5-Undecynoic acid, 4-oxo-**".

Property	Value
Molecular Formula	C ₁₁ H ₁₆ O ₃
Molecular Weight	196.24 g/mol
Appearance	White to off-white solid
Solubility in DMSO	≥ 50 mg/mL
Solubility in Ethanol	≥ 30 mg/mL
In Vitro IC ₅₀ (FASN)	5-15 μM (Hypothetical)
Recommended Cell Culture Concentration	1-25 μM

Experimental Protocols

Protocol: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of **"5-Undecynoic acid, 4-oxo-"** against FASN. The assay measures the rate of NADPH oxidation, which is proportional to FASN activity.

Materials:

- Purified FASN enzyme
- NADPH
- Acetyl-CoA
- Malonyl-CoA
- **"5-Undecynoic acid, 4-oxo-"**
- DMSO (for stock solution)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

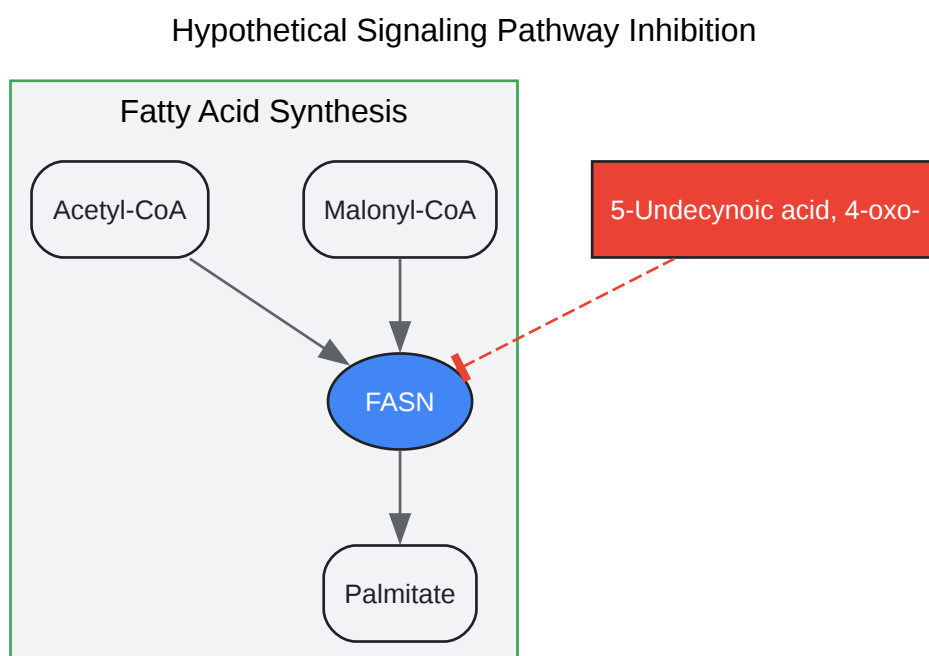
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of "**5-Undecynoic acid, 4-oxo-**" in DMSO.
 - Prepare serial dilutions of the compound in DMSO.
 - Prepare working solutions of NADPH (10 mM), Acetyl-CoA (5 mM), and Malonyl-CoA (10 mM) in Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add 2 μ L of the serially diluted "**5-Undecynoic acid, 4-oxo-**" or DMSO (vehicle control) to each well.
 - Add 178 μ L of Assay Buffer containing the FASN enzyme to each well.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Prepare a reaction mix containing NADPH, Acetyl-CoA, and Malonyl-CoA in Assay Buffer.
 - Add 20 μ L of the reaction mix to each well to start the reaction.
- Data Acquisition:
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to the slope of the linear portion of the absorbance vs. time curve.
- Data Analysis:

- Calculate the rate of reaction for each concentration of the inhibitor.
- Normalize the rates to the vehicle control (100% activity).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

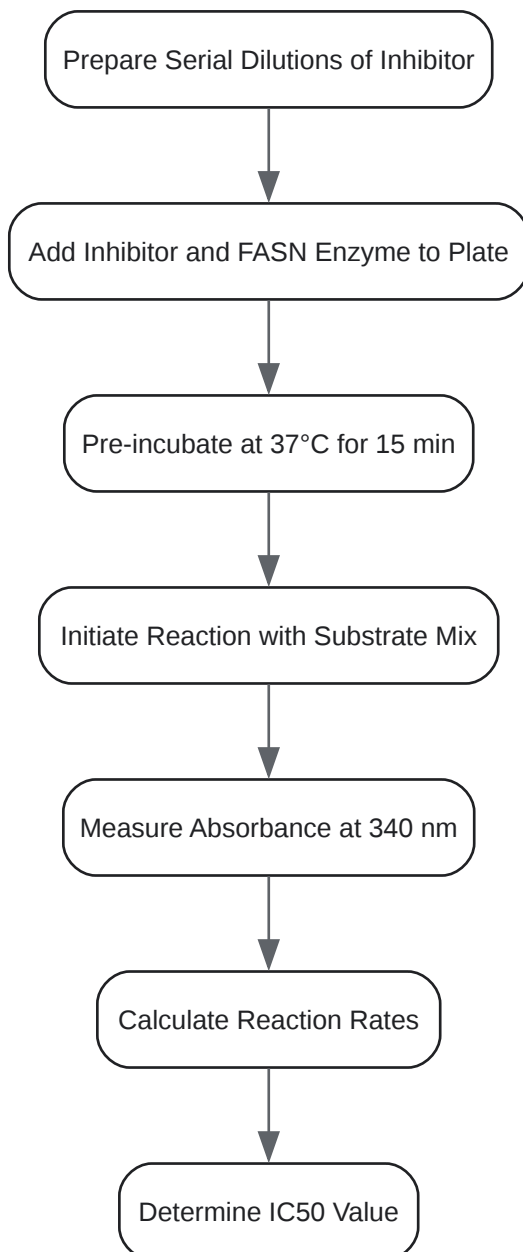
Visualizations



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Caption: Hypothetical inhibition of Fatty Acid Synthase (FASN) by "5-Undecynoic acid, 4-oxo-".

Experimental Workflow for FASN Inhibition Assay



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Caption: Workflow for the in vitro FASN inhibition assay.

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References

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- 2. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
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